molecular formula C8H7N3O B1316605 3-(1,3,4-Oxadiazol-2-yl)aniline CAS No. 5378-35-8

3-(1,3,4-Oxadiazol-2-yl)aniline

Cat. No.: B1316605
CAS No.: 5378-35-8
M. Wt: 161.16 g/mol
InChI Key: BNGIMWCROMYOKW-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic compound with the molecular formula C8H7N3O. It consists of an aniline moiety attached to a 1,3,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1,3,4-oxadiazol-2-yl)aniline involves the reaction of isatins with hydrazides. This process includes consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling to form the oxadiazole ring . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. A study synthesized a series of 2,5-disubstituted-1,3,4-oxadiazoles and evaluated their antibacterial and antioxidant activities. Notably, some derivatives exhibited comparable efficacy to first-line antibiotics against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.20 to 0.40 mg/cm³ . The structure-activity relationship indicated that modifications at specific positions enhanced biological activity.

Anticancer Potential
Research has shown that 3-(1,3,4-Oxadiazol-2-yl)aniline derivatives can act as effective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Compounds designed with this scaffold have been tested against various cancer cell lines, revealing significant cytotoxicity and selectivity towards cancer cells over normal cells . For instance, certain derivatives demonstrated IC50 values lower than established anticancer drugs like etoposide.

Agricultural Applications

Pesticidal Properties
The oxadiazole derivatives have also been explored for their potential use in agriculture as pesticides. Their effectiveness against a range of agricultural pests highlights their utility in crop protection strategies. These compounds can combat weeds and insects while also showing antibacterial properties . The incorporation of oxadiazole rings into agrochemical formulations may enhance their efficacy and reduce the environmental impact compared to traditional pesticides.

Material Science Applications

Corrosion Inhibition
Recent studies have investigated the use of this compound as a corrosion inhibitor for metals exposed to acidic environments. The compound's ability to form protective films on metal surfaces has been documented, demonstrating its potential in preventing corrosion in industrial applications . This property is particularly valuable in extending the lifespan of metal components in various engineering sectors.

Data Summary Table

Application AreaSpecific Use CaseKey Findings
PharmaceuticalAntimicrobial AgentsComparable activity to first-line antibiotics
Anticancer TherapySignificant cytotoxicity against cancer cell lines
AgriculturalPesticidesEffective against weeds and pests
Material ScienceCorrosion InhibitionForms protective films on metals

Case Studies

  • Antimicrobial Efficacy Study
    A series of novel oxadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds showed dose-dependent effects with MIC values indicating promising antibacterial properties against common pathogens .
  • EGFR Inhibition Research
    A study focused on synthesizing new EGFR inhibitors based on the oxadiazole structure revealed potent anticancer activities in vitro. The findings suggested a strong potential for developing new cancer therapeutics targeting EGFR pathways .
  • Corrosion Inhibition Investigation
    Research demonstrated that this compound effectively inhibited corrosion in mild steel when exposed to hydrochloric acid solutions, showcasing its practical applications in protecting metal structures from degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,4-Oxadiazol-2-yl)aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

3-(1,3,4-Oxadiazol-2-yl)aniline is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The molecular formula is C7H7N3OC_7H_7N_3O, and its CAS number is 5378-35-8. The compound is synthesized through various methods involving the reaction of anilines with oxadiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of oxadiazoles, including this compound, showed notable antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The above table summarizes the efficacy of this compound against selected bacterial and fungal strains. The MIC values suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research has shown that compounds containing the oxadiazole moiety can inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

Case Study: Inhibition of Inflammatory Markers

A recent study investigated the effects of this compound on inflammatory markers in human cell lines. The results demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and inflammation. The oxadiazole ring system is known to enhance the lipophilicity of the compounds, allowing better membrane penetration and interaction with biological targets.

MechanismDescription
Cell Membrane DisruptionDisrupts bacterial cell membranes leading to cell lysis.
Inhibition of Enzymatic ActivityInhibits key enzymes involved in pathogen metabolism.
Modulation of Cytokine ProductionDecreases production of inflammatory cytokines.

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGIMWCROMYOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585494
Record name 3-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-35-8
Record name 3-(1,3,4-Oxadiazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5378-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3,4-oxadiazol-2-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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